Palifosfamide

Description

Palifosfamide (ZIO-201) is a proprietary stabilized metabolite of ifosfamide. Ifosfamide has been shown to be effective in high doses in treating testicular cancer, sarcoma and lymphoma.

This compound is a synthetic mustard compound with potential antineoplastic activity. An active metabolite of ifosfamide covalently linked to the amino acid lysine for stability, this compound irreversibly alkylates and cross-links DNA through GC base pairs, resulting in irreparable 7-atom inter-strand cross-links; inhibition of DNA replication and cell death follow. Unlike ifosfamide, this agent is not metabolized to acrolein or chloroacetaldehyde, metabolites associated with bladder and CNS toxicities. In addition, because this compound does not require activation by aldehyde dehydrogenase, it may overcome the tumor resistance seen with ifosfamide.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

antitumor metabolite of ifosfamide; this compound-tris is a salt with tris; structure in first source

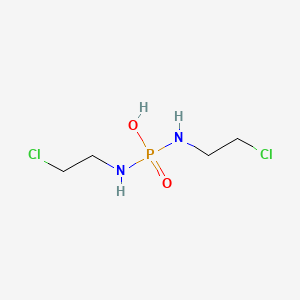

Structure

3D Structure

Properties

IUPAC Name |

bis(2-chloroethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJZNIZRWYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865605 | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31645-39-3 | |

| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palifosfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isophosphoramide mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Palifosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide, also known as isophosphoramide mustard, is the active metabolite of the anticancer prodrug ifosfamide (B1674421). As a bifunctional alkylating agent, it exerts its cytotoxic effects by crosslinking DNA strands, ultimately leading to the inhibition of DNA replication and cell death. Unlike its parent compound, this compound does not require metabolic activation by cytochrome P450 enzymes, potentially offering a more direct and predictable therapeutic effect and circumventing certain mechanisms of tumor resistance. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, structured data presentation, and visual diagrams to aid researchers in their drug development efforts.

Chemical Properties

| Property | Value |

| IUPAC Name | N,N'-bis(2-chloroethyl)phosphorodiamidic acid |

| Molecular Formula | C4H11Cl2N2O2P |

| Molecular Weight | 221.02 g/mol [1] |

| CAS Number | 31645-39-3 |

| Appearance | White crystalline powder |

Synthesis of this compound

The synthesis of this compound can be approached through the hydrolysis of a suitable phosphoramidic chloride precursor. A common and effective strategy involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine (B1207034) hydrochloride to form a key intermediate, which is then hydrolyzed to yield the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a composite procedure based on established synthetic methods for analogous phosphorodiamidic acids.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Bis(2-chloroethyl)amine hydrochloride

-

Triethylamine (B128534) (Et₃N)

-

Dry Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) (1 M)

Procedure:

-

Formation of N,N-bis(2-chloroethyl)phosphoramidic dichloride:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq) in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.0 eq) to the suspension with vigorous stirring.

-

Add phosphorus oxychloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride precipitate.

-

The filtrate containing the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate is used directly in the next step.

-

-

Hydrolysis to this compound:

-

Cool the filtrate from the previous step to 0 °C.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to the vigorously stirred solution until the pH of the aqueous layer is approximately 8.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield a white crystalline solid.

-

Quantitative Data:

| Parameter | Value | Reference |

| Theoretical Yield | Dependent on starting material quantities | N/A |

| Expected Purity | >95% after recrystallization | N/A |

Chemical Characterization

A comprehensive chemical characterization of this compound is essential to confirm its identity, purity, and stability. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR Spectral Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.5 - 3.7 | multiplet | -CH₂-Cl |

| 3.2 - 3.4 | multiplet | -NH-CH₂- | |

| 4.5 - 5.5 | broad singlet | -NH- | |

| 10 - 12 | broad singlet | -P(O)OH- | |

| ¹³C NMR | ~41 | singlet | -CH₂-Cl |

| ~49 | doublet (³JP-C) | -NH-CH₂- | |

| ³¹P NMR | ~11 | singlet | P=O |

Note: These are predicted values based on data from similar structures[2]. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this analysis.

Experimental Protocol: ESI-MS/MS Analysis

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Infusion Solvent: Acetonitrile/Water (1:1) with 0.1% formic acid

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV

Expected Fragmentation Pattern:

The fragmentation of this compound in ESI-MS/MS is expected to proceed through characteristic losses of its functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of synthesized this compound and for its quantification in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable.

Experimental Protocol: RP-HPLC Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size[3]

-

Mobile Phase: Acetonitrile : Methanol (60:40 v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Detection: UV at 251 nm

-

Injection Volume: 20 µL

Quantitative Data and Validation Parameters:

| Parameter | Typical Value/Range |

| Retention Time | To be determined empirically |

| Linearity (Concentration Range) | 10-50 µg/mL (for Ifosfamide) |

| Correlation Coefficient (r²) | > 0.999 (for Ifosfamide) |

| Limit of Detection (LOD) | 1.3 µg/mL (for Ifosfamide) |

| Limit of Quantification (LOQ) | 4.0 µg/mL (for Ifosfamide) |

Note: The HPLC method parameters are based on a validated method for the related compound ifosfamide and may require optimization for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and drug development professionals. While the provided synthetic route is based on established chemical principles, empirical optimization and validation are crucial for achieving high yield and purity. Similarly, the analytical methods for characterization should be rigorously validated to ensure accurate and reliable results. The continued investigation and characterization of this compound will be instrumental in unlocking its full therapeutic potential as a direct-acting alkylating agent in cancer therapy.

References

Palifosfamide: A Technical Guide on the Active Metabolite of Ifosfamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifosfamide (B1674421) is a widely utilized chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent, effective against a range of solid tumors and hematologic malignancies.[1][2][3] However, its clinical utility is often constrained by significant toxicities. Ifosfamide is a prodrug, requiring hepatic bioactivation to exert its cytotoxic effects.[1][4][5] The primary antitumor activity of ifosfamide is attributable to its active metabolite, isophosphoramide mustard (IPM), also known as palifosfamide.[6][7][8] The metabolic process that activates ifosfamide also generates toxic byproducts, such as acrolein and chloroacetaldehyde (B151913) (CAA), which are responsible for severe side effects like urotoxicity, nephrotoxicity, and encephalopathy.[1][3][5]

This has led to the development of this compound as a standalone therapeutic agent.[9] By administering the active metabolite directly, the goal is to achieve the desired antitumor efficacy while bypassing the metabolic steps that produce harmful toxins.[6][10] this compound has been formulated with stabilizing agents like lysine (B10760008) or tris(hydroxymethyl)aminomethane (tromethamine) to create a stable compound suitable for administration.[9][11] This guide provides an in-depth technical overview of this compound, covering its metabolic generation from ifosfamide, mechanism of action, clinical data, and key experimental protocols.

Metabolic Activation of Ifosfamide to this compound

Ifosfamide's journey from an inert prodrug to a potent cytotoxic agent is a multi-step process primarily occurring in the liver. This bioactivation is essential for its therapeutic effect but is also the source of its dose-limiting toxicities.

The metabolic cascade begins with the hydroxylation of ifosfamide at the C-4 position of the oxazaphosphorine ring, a reaction catalyzed predominantly by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6.[1][2] This initial step yields 4-hydroxyifosfamide, an unstable intermediate that exists in equilibrium with its tautomer, aldoifosfamide (B1666837).[1][3] These metabolites can then diffuse from the hepatic cells into circulation to reach target tumor cells.[3]

Aldoifosfamide stands at a critical metabolic crossroads. It can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) into the inactive metabolite carboxyifosfamide.[1][3] Alternatively, and crucially for its anticancer activity, aldoifosfamide can undergo spontaneous, non-enzymatic β-elimination. This chemical decomposition yields equimolar amounts of the active cytotoxic agent, isophosphoramide mustard (this compound), and the highly reactive, toxic byproduct acrolein.[1][3]

A competing metabolic pathway for ifosfamide involves N-dechloroethylation, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (CAA).[4][5] Direct administration of this compound circumvents the formation of both acrolein and CAA.[6][10]

Mechanism of Action

This compound exerts its antineoplastic effect through its function as a bifunctional DNA alkylating agent.[6][12] Its chemical structure includes two reactive chloroethyl groups.

Once inside a cell, this compound's highly reactive alkyl groups covalently bind to nucleophilic sites on the DNA molecule.[1] The primary target for this alkylation is the N-7 position of guanine (B1146940) bases.[11] Because this compound possesses two such reactive groups, it can form covalent bonds with two different guanine bases, resulting in the formation of both intrastrand (within the same DNA strand) and, more critically, interstrand cross-links.[1][6]

These interstrand cross-links are particularly cytotoxic. They physically prevent the separation of the two strands of the DNA double helix, a process that is essential for both DNA replication and transcription.[4][6] The cell's DNA repair machinery often cannot effectively resolve these lesions, leading to the activation of damage-sensing pathways. This ultimately triggers programmed cell death, or apoptosis, which is mediated by the caspase cascade.[1][3]

Preclinical and Clinical Data

This compound has been evaluated in numerous preclinical models and clinical trials, both as a single agent and in combination with other chemotherapeutics.

In Vitro Cytotoxicity

Preclinical studies have demonstrated the broad activity of this compound against various cancer cell lines, particularly pediatric sarcomas.

Table 1: In Vitro IC50 Values for this compound Lysine

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| SaOS-2 | Osteosarcoma | 2.25 - 6.75 | [7] |

| OS229 | Osteosarcoma | 2.25 - 6.75 | [7] |

| OS230 | Osteosarcoma | 2.25 - 6.75 | [7] |

| OS222 | Osteosarcoma | 31.5 |[7][13] |

Data from Hingorani P, et al. (2009) and MedChemExpress.[7][13]

Clinical Trials

Clinical trials have investigated this compound primarily in soft tissue sarcoma (STS) and small cell lung cancer (SCLC).

Table 2: Summary of Key Clinical Trial Data for this compound

| Trial Phase | Patient Population | Treatment Regimen | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phase I | Advanced Refractory Tumors (inc. STS, SCLC) | This compound (starting at 150 mg/m²) + Doxorubicin (B1662922) (starting at 60 mg/m²) | MTD: this compound 150 mg/m² + Doxorubicin 75 mg/m². 3/12 evaluable patients had a partial response. Median PFS: 20 weeks. | [11][14] |

| Phase Ib | SCLC and other cancers | This compound + Etoposide + Carboplatin | MTD of this compound was 130 mg/m² in this combination. | [15] |

| Randomized Phase II | Unresectable or Metastatic STS | This compound + Doxorubicin vs. Doxorubicin alone | Combination favored with a hazard ratio of 0.67 (p=0.042) for PFS. Median PFS: 7.8 months (combo) vs. 4.4 months (doxorubicin). | [11][16] |

| Phase III (PICASSO 3) | Metastatic STS (first-line) | this compound (150 mg/m²/day, days 1-3) + Doxorubicin (75 mg/m², day 1) vs. Doxorubicin + Placebo | Did not meet primary endpoint. Median PFS: 6.0 months (combo) vs. 5.2 months (placebo) (HR 0.86, p=0.19). No significant difference in OS. |[17][18] |

PFS: Progression-Free Survival; OS: Overall Survival; MTD: Maximum Tolerated Dose; HR: Hazard Ratio.

While early phase trials showed promise, the pivotal Phase III PICASSO 3 trial in metastatic soft tissue sarcoma did not demonstrate a statistically significant improvement in progression-free survival for the this compound-doxorubicin combination compared to doxorubicin alone.[18] Despite this, the data from these trials confirm that this compound can be administered without the characteristic neurotoxicity, nephrotoxicity, or urotoxicity associated with ifosfamide.[9][14]

Experimental Protocols

Analysis of Ifosfamide and Metabolites in Biological Samples

Accurate quantification of ifosfamide and its various metabolites, including this compound, is critical for pharmacokinetic studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical methods employed.[19][20]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Spike plasma or erythrocyte samples with a known concentration of the analyte (e.g., this compound).[21][22]

-

Extraction: Perform an alkalinized liquid-liquid extraction using a solvent such as ethyl acetate.[22]

-

Derivatization: Since this compound is not highly volatile, a derivatization step is necessary. A common agent is TBDMF (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[21]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Detection: The mass spectrometer detects the fragmented ions, allowing for identification and quantification based on the mass-to-charge ratio and comparison to a standard curve.[21] The lower limit of quantification (LLQ) must be established during method validation.[22]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol: MTT Assay for this compound Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., SaOS-2 osteosarcoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound lysine. Include untreated control wells. The treatment can be for a single day or for consecutive days.[13]

-

Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C with 5% CO₂.[13]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 250 µg) to each well and incubate for approximately 4-6 hours.[13] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of approximately 595 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

DNA Damage and Repair Assays

Evaluating the extent of DNA damage induced by this compound and the cell's ability to repair it can be accomplished using several techniques.

Protocol: Flow Cytometry for DNA Damage Detection

-

Cell Treatment: Expose cells (e.g., HeLa S3) to the alkylating agent for a set period (e.g., 1 hour).[23]

-

Cell Fixation: Harvest and fix the cells in ethanol (B145695) to permeabilize the membranes.

-

Antibody Staining: Incubate the fixed cells with a primary monoclonal antibody that specifically recognizes DNA with alkylation-induced damage (local denaturation).[23][24]

-

Secondary Staining: Wash the cells and add a fluorescein-labeled secondary antibody that binds to the primary antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the immunofluorescence (IF) is proportional to the amount of DNA damage.[23]

-

Data Interpretation: A strong correlation can be drawn between the IF intensity and cell survival (log10 surviving fraction), providing a quantitative measure of the drug's cytotoxic efficacy at the level of its primary target.[23]

Conclusion

This compound, as the principal active metabolite of ifosfamide, is a potent DNA alkylating agent. Its development as a direct therapeutic agent was driven by the compelling rationale of delivering the cytotoxic payload while avoiding the metabolic generation of toxic byproducts that cause the severe side effects associated with the parent prodrug. Preclinical and clinical studies have confirmed that this compound lacks the uro-, nephro-, and neurotoxicity of ifosfamide.[9] While the Phase III PICASSO 3 trial in soft tissue sarcoma did not meet its primary endpoint, the research into this compound has provided invaluable insights into the pharmacology of oxazaphosphorines and underscores the ongoing challenge of translating promising early-phase results into late-stage clinical success. The technical data and protocols outlined in this guide serve as a comprehensive resource for professionals in the field of oncology drug development.

References

- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. fiercebiotech.com [fiercebiotech.com]

- 17. onclive.com [onclive.com]

- 18. This compound plus doxorubicin does not improve survival in sarcoma | MDedge [mdedge.com]

- 19. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 21. comparative-preclinical-toxicology-and-pharmacology-of-isophosphoramide-mustard-the-active-metabolite-of-ifosfamide - Ask this paper | Bohrium [bohrium.com]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of DNA repair and the enhancement of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Palifosfamide on Cancer Cells

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Palifosfamide (isophosphoramide mustard), the active metabolite of ifosfamide, is a potent DNA alkylating agent with significant cytotoxic activity against a variety of cancer cells in vitro.[1][2] Unlike its parent compound, this compound does not require hepatic activation and avoids the production of toxic metabolites associated with severe side effects, such as encephalopathy and hemorrhagic cystitis.[2][3] Its mechanism of action involves the formation of irreparable DNA inter-strand cross-links, which triggers the DNA damage response, leading to cell cycle arrest and apoptosis.[1] Notably, this compound has demonstrated efficacy in cancer models resistant to other alkylating agents, potentially by bypassing resistance mechanisms mediated by aldehyde dehydrogenase (ALDH). This guide provides a comprehensive overview of the in vitro effects of this compound, including quantitative cytotoxicity data, detailed experimental protocols, and a breakdown of the key signaling pathways involved.

Mechanism of Action

This compound exerts its cytotoxic effects through a direct interaction with cellular DNA. As a bi-functional alkylating agent, its primary mechanism involves the covalent bonding to guanine (B1146940) bases, leading to the formation of 7-atom inter-strand cross-links within the DNA double helix. This process is outlined below:

-

DNA Cross-Linking: this compound directly alkylates and cross-links DNA strands, primarily at GC base pairs. These cross-links physically prevent the separation of the DNA strands.

-

Inhibition of DNA Replication: The presence of these irreparable cross-links creates a physical barrier that blocks the progression of DNA polymerase during replication, leading to replication fork stalling.

-

Induction of DNA Damage Response (DDR): The stalled replication forks and DNA lesions are recognized by the cell's DNA damage sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

Cellular Outcomes: Activation of the DDR initiates downstream signaling cascades that ultimately determine the cell's fate. The two primary outcomes are:

-

Cell Cycle Arrest: Checkpoint kinases (Chk1/Chk2) are activated, leading to the arrest of the cell cycle, often at the G2/M phase, to prevent the cell from dividing with damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways, often involving the p53 tumor suppressor protein, will trigger programmed cell death, or apoptosis. This is executed by a cascade of enzymes known as caspases.

-

The sequence from drug administration to cell death is a well-orchestrated process initiated by DNA damage.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50% after a specific exposure time. This compound has demonstrated broad activity against various pediatric sarcoma cell lines.

| Cancer Type | Cell Line(s) | Reported IC50 Range (µM) | Citation(s) |

| Osteosarcoma (OS) | SaOS-2, OS229, OS230 | 2.25 - 6.75 | |

| Osteosarcoma (OS) | Panel of OS cell lines | ~2.3 - 6.8 | |

| Ewing's Sarcoma (ES) | Panel of ES cell lines | ~2.3 - 6.8 | |

| Rhabdomyosarcoma (RMS) | Panel of RMS cell lines | ~2.3 - 6.8 | |

| Oxazaphosphorine-Resistant OS | OS222 | 31.5 | |

| Oxazaphosphorine-Resistant OS | OS222 | ~31.7 |

*Values converted from µg/mL assuming a molar mass of 221.02 g/mol . Original data: 0.5-1.5 µg/mL for sensitive lines and 7 µg/mL for OS222.

The data indicates that this compound is effective in the low micromolar range against sensitive sarcoma cell lines. Importantly, while the OS222 cell line shows higher resistance, this compound remains active against it, supporting the hypothesis that it may be effective against tumors that have developed resistance to other oxazaphosphorines.

Key Experimental Protocols

The in vitro evaluation of this compound relies on a set of standardized assays to measure cytotoxicity, apoptosis, and effects on the cell cycle.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Expose cells to a serial dilution of this compound for desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot viability against drug concentration to determine the IC50 value.

-

References

Palifosfamide's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palifosfamide (ZIO-201), the active metabolite of ifosfamide (B1674421), is a bifunctional DNA alkylating agent that has demonstrated cytotoxic effects in various cancer models. Unlike its parent compound, this compound does not require metabolic activation and avoids the generation of toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde (B151913). Its primary mechanism of action involves the induction of apoptosis through the formation of DNA interstrand cross-links, leading to cell cycle arrest and the activation of intrinsic and extrinsic apoptotic signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling cascades.

Introduction to this compound

This compound is a synthetic analogue of isophosphoramide mustard (IPM), the active cytotoxic metabolite of the widely used chemotherapeutic agent ifosfamide.[1] As a DNA alkylating agent, this compound covalently binds to DNA, forming interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3][4][5] A significant advantage of this compound is that it circumvents the need for hepatic metabolism for activation, a process required by ifosfamide.[1] This direct-acting nature not only ensures a more targeted delivery of the active cytotoxic moiety to tumor cells but also avoids the production of toxic byproducts associated with ifosfamide metabolism, such as chloroacetaldehyde and acrolein, which are responsible for neurotoxicity and hemorrhagic cystitis, respectively.[1]

Preclinical studies have demonstrated the broad-spectrum antitumor activity of this compound in various cancer cell lines, including pediatric sarcomas.[1][6] Its efficacy has been observed even in oxazaphosphorine-resistant models, suggesting its potential to overcome certain mechanisms of drug resistance.[1] Clinical investigations have explored its use both as a single agent and in combination with other chemotherapeutics, such as doxorubicin (B1662922), for the treatment of soft tissue sarcoma.[7][8][9][10]

Core Mechanism: DNA Cross-Linking and Initiation of Apoptosis

The central mechanism of this compound's cytotoxic action is its ability to function as a bifunctional alkylating agent. It forms covalent bonds with the N7 position of guanine (B1146940) residues in the DNA. When this occurs on opposite DNA strands, it results in the formation of an interstrand cross-link (ICL).[2] These ICLs physically obstruct the separation of the DNA double helix, a critical step for both DNA replication and transcription.[3][4][5]

The cellular response to ICLs is a complex process involving the DNA damage response (DDR) pathway. The stalled replication forks and transcriptional machinery at the site of the ICL act as a potent signal for the cell to initiate repair processes. However, if the damage is too extensive or irreparable, the DDR signaling shifts towards the induction of apoptosis to eliminate the damaged cell.[11]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade triggered by this compound-induced DNA damage involves a complex interplay of signaling molecules, primarily converging on the intrinsic (mitochondrial) and, to some extent, the extrinsic (death receptor) pathways.

The p53-Dependent Pathway

The tumor suppressor protein p53 plays a pivotal role in the cellular response to genotoxic stress. Following DNA damage induced by this compound, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate and stabilize p53, leading to its accumulation in the nucleus.[11] Activated p53 then acts as a transcription factor, upregulating the expression of several pro-apoptotic genes.

A key target of p53 is the B-cell lymphoma 2 (Bcl-2) family of proteins. p53 can directly activate the transcription of pro-apoptotic members such as Bax (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).[12][13] These proteins translocate to the mitochondria, where they antagonize the anti-apoptotic members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization (MOMP).[14][15]

The Intrinsic (Mitochondrial) Pathway and Caspase Activation

The permeabilization of the outer mitochondrial membrane is a critical commitment step in the intrinsic apoptotic pathway. MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. The most notable of these is cytochrome c.[12]

Once in the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[16] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[16][17]

These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[18]

References

- 1. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 5. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound plus doxorubicin does not improve survival in sarcoma | MDedge [mdedge.com]

- 8. PICASSO III: A Phase III, Placebo-Controlled Study of Doxorubicin With or Without this compound in Patients With Metastatic Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. onclive.com [onclive.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BCL2 family in DNA damage and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cell survival following direct executioner-caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Investigating the Pharmacokinetics of Palifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide (formerly known as ZIO-201) is a potent, bi-functional DNA alkylating agent investigated for its antitumor activity in various cancers, including soft tissue and bone sarcomas. It is the stabilized, active metabolite of ifosfamide (B1674421), isophosphoramide mustard (IPM). A key advantage of this compound is that it does not require metabolic activation and avoids the production of toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde (B151913), which are responsible for hemorrhagic cystitis and neurotoxicity, respectively.[1] This guide provides a comprehensive overview of the available pharmacokinetic data for this compound, with a focus on preclinical studies, as detailed human pharmacokinetic parameters are not extensively available in the public domain.

Preclinical Pharmacokinetics of Isophosphoramide Mustard (IPM)

The majority of publicly available pharmacokinetic data for the active moiety of this compound comes from preclinical studies in various animal models. These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of IPM.

Intravenous Administration

Pharmacokinetic parameters of IPM following intravenous (IV) administration have been characterized in rats, mice, dogs, and monkeys.

Table 1: Intravenous Pharmacokinetic Parameters of Isophosphoramide Mustard (IPM) in Preclinical Models

| Species | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Plasma Protein Binding | Reference |

| Rat (Sprague-Dawley) | 40 mg/kg | 6.8 - 18.7 min | 6.0 - 18.3 mL/min | Not Reported | 55% | [2] |

| Mouse | 100 mg/kg | ~2 min (α-phase) | 8.44 L/h/kg | Not Reported | >99.5% | [3] |

| Dog (Beagle) | 5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| 10 mg/kg | 0.99 h (β-phase) | 1.01 L/h/kg | Not Reported | Not Reported | [3] | |

| Monkey | Not Reported | 4.2 h | 1.65 L/h/kg | Not Reported | Not Reported | [3] |

Note: The α-phase half-life represents the initial rapid distribution phase, while the β-phase half-life represents the slower elimination phase.

Oral Administration

An oral formulation of a stabilized form of IPM (ZIO-201) has been developed and evaluated in preclinical models, demonstrating good bioavailability.

Table 2: Oral Bioavailability of this compound (ZIO-201) in Preclinical Models

| Species | Formulation | Bioavailability | Key Findings | Reference |

| Rat | ZIO-201 | High | Similar pharmacokinetic parameters to IV administration. | Not Directly Cited |

| Dog | ZIO-201 | High | Demonstrated good oral absorption. | Not Directly Cited |

Human Pharmacokinetics (Limited Data)

While several Phase I and Phase II clinical trials of this compound have been conducted, detailed quantitative pharmacokinetic data in humans are not widely published. These trials have primarily focused on safety, tolerability, and efficacy in combination with other chemotherapeutic agents.

A Phase Ib open-label dose-escalation study in patients with small cell lung cancer and other selected cancers determined the maximum tolerated dose (MTD) of this compound to be 130 mg/m² when administered with etoposide (B1684455) and carboplatin.[4] Phase II and III trials have been conducted in patients with soft tissue sarcoma and small cell lung cancer.[5][6] Although pharmacokinetic assessments were part of these trials, specific parameters such as Cmax, Tmax, AUC, and half-life have not been publicly detailed.

Experimental Protocols

Bioanalytical Methods for Quantification

The quantification of isophosphoramide mustard (IPM) in biological matrices is crucial for pharmacokinetic studies. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This method offers high sensitivity and specificity for the simultaneous quantification of ifosfamide and its metabolites, including IPM.

-

Sample Preparation: Typically involves solid-phase extraction of IPM from plasma. Deuterium-labeled IPM is often used as an internal standard to ensure accuracy.

-

Detection Limit: A routine detection limit of 50 ng/mL in plasma has been reported.[2]

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC provides a rapid method for the direct analysis of IPM in aqueous solutions without the need for derivatization.

-

Column: A C-18 reversed-phase column is commonly used.

-

Detection: Ultraviolet (UV) detection is a common method for quantification.[2]

Typical Pharmacokinetic Study Workflow

The following diagram illustrates a generalized workflow for a preclinical or clinical pharmacokinetic study of this compound.

Metabolism and Excretion

This compound is the active metabolite of ifosfamide. The rationale for its development was to administer the active moiety directly, thereby bypassing the hepatic metabolism required for ifosfamide activation and, more importantly, avoiding the formation of toxic byproducts.

The metabolic pathway of ifosfamide is well-characterized and involves cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, for its activation to 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously degrades to form isophosphoramide mustard (the active component of this compound) and acrolein. Another major metabolic pathway for ifosfamide is N-dechloroethylation, which produces chloroacetaldehyde.[1]

By administering this compound directly, the metabolic steps that produce acrolein and chloroacetaldehyde are circumvented. The direct metabolism and excretion pathways of this compound itself are not extensively detailed in the available literature. It is presumed to undergo hydrolysis and other degradation pathways to inactive products before renal excretion.

Conclusion

The preclinical pharmacokinetic profile of isophosphoramide mustard, the active component of this compound, has been reasonably well-characterized in several animal species, demonstrating rapid clearance and variable half-life depending on the species. An oral formulation has also shown promising bioavailability in preclinical models. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound in humans. While clinical trials have been conducted and have established tolerated doses, the specific pharmacokinetic parameters in cancer patients remain largely unpublished. Future publications of data from completed clinical trials would be invaluable to the scientific community for a more complete understanding of the pharmacokinetics of this compound in the target patient population. This would enable a more thorough assessment of its clinical potential and inform the design of future studies.

References

- 1. This compound | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics and stability of isophosphoramide mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to the Early-Stage Research of Palifosfamide for Sarcoma

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the early-stage research and development of palifosfamide for the treatment of sarcoma. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols employed in pivotal studies.

Introduction: The Rationale for this compound

Ifosfamide (B1674421) is an oxazaphosphorine prodrug widely used in the treatment of various cancers, including bone and soft-tissue sarcomas.[1][2] Its therapeutic efficacy is dependent on hepatic metabolism into its active cytotoxic metabolite, isophosphoramide mustard (IPM).[2][3] However, this metabolic activation also produces toxic by-products, notably acrolein and chloroacetaldehyde, which are responsible for severe side effects like hemorrhagic cystitis and encephalopathy.[2] These toxicities limit the feasible dosage of ifosfamide.

This compound is a stabilized formulation of IPM, the active moiety of ifosfamide. By directly administering the active metabolite, this compound was developed to provide the antitumor effects of ifosfamide while bypassing the metabolic step that generates toxic by-products. This approach was expected to offer a safer and potentially more effective treatment alternative. Early research also suggested that because this compound does not require activation, it might overcome tumor resistance mechanisms associated with ifosfamide, such as those mediated by aldehyde dehydrogenase (ALDH) enzymes.

Mechanism of Action

This compound exerts its cytotoxic effects as a bifunctional DNA alkylating agent. The compound contains a highly reactive nitrogen mustard group that covalently binds to nucleophilic sites on DNA molecules, primarily the N7 position of guanine (B1146940) bases. This action leads to the formation of irreparable inter-strand and intra-strand DNA cross-links. The resulting DNA damage disrupts the processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

A key advantage of this compound's design is its circumvention of the metabolic pathway required by ifosfamide. The diagram below illustrates this distinction.

Preclinical Research

Early-stage evaluation of this compound demonstrated broad activity in various sarcoma subtypes, including models resistant to conventional oxazaphosphorines like cyclophosphamide (B585).

In Vitro Cytotoxicity

This compound lysine (B10760008) (ZIO-201) was tested against a panel of pediatric sarcoma cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine its cytotoxic effects. The results showed potent activity across multiple sarcoma types.

Table 1: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines

| Cell Line | Sarcoma Type | IC50 (µg/mL) | IC50 (µM) |

|---|---|---|---|

| SaOS-2 | Osteosarcoma | ~0.5-1.5 | 2.25 - 6.75 |

| OS229 | Osteosarcoma | ~0.5-1.5 | 2.25 - 6.75 |

| OS230 | Osteosarcoma | ~0.5-1.5 | 2.25 - 6.75 |

| OS222 | Osteosarcoma | 7.0 | 31.5 |

| Various | Ewing's Sarcoma | 0.5 - 1.5 | Not Reported |

| Various | Rhabdomyosarcoma | 0.5 - 1.5 | Not Reported |

Data sourced from Hingorani P, et al. (2009).

In Vivo Xenograft Studies

The antitumor activity of this compound was evaluated in severe combined immunodeficient (SCID) mice bearing human sarcoma xenografts. These studies confirmed the in vitro findings, showing significant tumor growth inhibition. Notably, this compound was active against an osteosarcoma xenograft model (OS31) that was resistant to cyclophosphamide and expressed high levels of the resistance-conferring enzyme ALDH3A1.

Table 2: In Vivo Efficacy of this compound Lysine in Sarcoma Xenograft Models

| Xenograft Model | Sarcoma Type | Treatment | Outcome |

|---|---|---|---|

| OS31 | Osteosarcoma (Cyclophosphamide-Resistant) | 100 mg/kg IV (MTD) | Significant tumor growth inhibition and increased event-free survival. |

| OS33 | Osteosarcoma (Cyclophosphamide-Sensitive) | 100 mg/kg IV (MTD) | Significant tumor growth inhibition and increased event-free survival. |

| Rh30 | Rhabdomyosarcoma | 100 mg/kg IV (MTD) | Significant tumor growth inhibition and increased event-free survival. |

Data sourced from Hingorani P, et al. (2009).

Experimental Protocols: Preclinical

In Vitro Cytotoxicity Assay (MTT):

-

Cell Lines: A panel of human osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS) cell lines were used.

-

Drug Exposure: Cells were plated in 96-well plates and exposed to varying concentrations of this compound lysine for a specified duration.

-

Analysis: After incubation, MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan (B1609692) product. The formazan was then solubilized, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of drug required to inhibit cell growth by 50%, was calculated from the dose-response curves.

In Vivo Xenograft Model Workflow:

-

Animal Model: Severe combined immunodeficient (SCID) mice were used to prevent rejection of human tumor grafts.

-

Tumor Implantation: Human sarcoma cells were harvested and injected subcutaneously into the flank of the mice. Tumors were allowed to grow to a palpable size.

-

Treatment: Once tumors reached a predetermined size, mice were randomized into control and treatment groups. This compound lysine was administered intravenously (IV) for three consecutive days at the maximum tolerated dose (MTD), which was determined to be 100 mg/kg/day.

-

Endpoint Analysis: Tumor volume was measured regularly. The primary endpoints were tumor growth inhibition and event-free survival, where an "event" was defined as the tumor reaching a predetermined maximum size.

Early-Stage Clinical Research

Building on the promising preclinical data, this compound advanced into clinical trials. The Phase II PICASSO trial showed encouraging results for its use in combination with doxorubicin (B1662922) for soft tissue sarcoma.

Phase II PICASSO Trial

This multinational, randomized, controlled trial evaluated the safety and efficacy of this compound plus doxorubicin versus doxorubicin alone in patients with metastatic or unresectable soft tissue sarcoma (STS). The trial was stopped early due to positive efficacy signals observed in an interim analysis.

Table 3: Key Efficacy Results from the Phase II PICASSO Trial (Interim Analysis)

| Endpoint | Doxorubicin Alone | This compound + Doxorubicin | Hazard Ratio (HR) | p-value |

|---|---|---|---|---|

| Median Progression-Free Survival (PFS) | 4.4 months | 7.8 months | 0.43 | 0.019 |

| Number of Patients Evaluated for PFS | 31 (18 events) | 31 (10 events) | N/A | N/A |

Data based on 62 evaluable patients as reported by Ryan CW, et al. (2009).

The combination of this compound and doxorubicin was reported to be well-tolerated, with no significant difference in toxicities observed between the two arms.

Experimental Protocol: Phase II PICASSO Trial

-

Study Design: A randomized, multicenter, open-label Phase II trial.

-

Patient Population: Patients with metastatic or unresectable soft tissue sarcoma, eligible for first- or second-line treatment. Patients were stratified by age and histopathologic subtype.

-

Treatment Arms:

-

Control Arm: Doxorubicin alone.

-

Investigational Arm: this compound in combination with doxorubicin.

-

-

Dosing Regimen: Treatment was administered in cycles, with patients receiving up to 6 cycles unless disease progression or unacceptable toxicity occurred.

-

Primary Endpoint: Progression-Free Survival (PFS).

-

Secondary Endpoints: Safety and overall survival.

Later Stage Development and Conclusion

The highly encouraging results from the Phase II study led to the initiation of a larger, pivotal Phase III trial, PICASSO III. This international, randomized, double-blind, placebo-controlled study was designed to confirm the benefit of adding this compound to doxorubicin in the first-line treatment of metastatic soft tissue sarcoma.

Unfortunately, the Phase III trial did not meet its primary endpoint. The addition of this compound to doxorubicin did not result in a statistically significant improvement in progression-free survival compared to doxorubicin plus placebo.

Table 4: Efficacy Results from the Phase III PICASSO III Trial

| Endpoint | Doxorubicin + Placebo | Doxorubicin + this compound | Hazard Ratio (HR) (95% CI) | p-value |

|---|---|---|---|---|

| Median PFS | 5.2 months | 6.0 months | 0.86 (0.68 - 1.08) | 0.19 |

| Median Overall Survival (OS) | 16.9 months | 15.9 months | 1.05 (0.79 - 1.39) | 0.74 |

| Patients Randomized | 221 | 226 | N/A | N/A |

Data sourced from Ryan CW, et al. (2016).

Grade 3-4 adverse events were more frequent in the this compound arm (63.6%) compared to the placebo arm (50.9%).

References

- 1. This compound, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical activity of this compound lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Palifosfamide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palifosfamide, the active metabolite of the alkylating agent ifosfamide, has been a subject of significant interest in oncology research due to its direct mechanism of action and potential to overcome certain resistance pathways. This technical guide provides an in-depth structural analysis of this compound and its key analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data on their cytotoxic activity are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their molecular interactions and evaluation processes.

Introduction

This compound, also known as isophosphoramide mustard, is a bifunctional alkylating agent that exerts its cytotoxic effects through the formation of covalent bonds with DNA.[1] Unlike its parent drug, ifosfamide, this compound does not require metabolic activation by hepatic cytochrome P450 enzymes, which potentially reduces systemic toxicity and circumvents certain mechanisms of drug resistance.[2] The development of stable formulations of this compound, such as this compound-lysine and this compound-tris, has enabled its clinical investigation as a therapeutic agent.[3]

This guide delves into the structural features of this compound and its analogues, such as glufosfamide (B1671655) and evofosfamide (B1684547), and their implications for anti-cancer activity.

Core Structure and Mechanism of Action

The core structure of this compound consists of a phosphorodiamidic acid with two chloroethyl groups. These chloroethyl groups are the key functional moieties responsible for its alkylating activity.

DNA Alkylation and Cross-linking

The mechanism of action of this compound and its analogues primarily involves the alkylation of DNA. The chloroethyl groups undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine (B1146940). As bifunctional alkylating agents, they can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA double helix.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

This compound Analogues: Structural Modifications and Activity

Several analogues of this compound have been synthesized to improve its therapeutic index, including enhancing tumor-specific targeting and overcoming resistance.

Glufosfamide

Glufosfamide is a conjugate of isophosphoramide mustard and glucose. This modification is designed to exploit the increased glucose uptake in cancer cells via glucose transporters. This targeted delivery is expected to increase the concentration of the alkylating agent within tumor cells, potentially enhancing its efficacy and reducing off-target toxicity. Glufosfamide does not lead to the release of toxic metabolites like acrolein, which is a concern with ifosfamide.

Evofosfamide (TH-302)

Evofosfamide is a hypoxia-activated prodrug. Its structure consists of a 2-nitroimidazole (B3424786) moiety linked to a bromo-isophosphoramide mustard. Under normal oxygen conditions (normoxia), the prodrug is relatively inactive. However, in the hypoxic environment characteristic of many solid tumors, the nitroimidazole group is reduced, leading to the release of the active bromo-isophosphoramide mustard, a potent DNA cross-linking agent. This targeted activation in hypoxic regions makes evofosfamide a promising agent for treating solid tumors that are often resistant to conventional therapies.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of this compound and its analogues is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| This compound lysine | SaOS-2 | Osteosarcoma | 2.25 - 6.75 | - | |

| This compound lysine | OS229 | Osteosarcoma | 2.25 - 6.75 | - | |

| This compound lysine | OS230 | Osteosarcoma | 2.25 - 6.75 | - | |

| This compound lysine | OS222 | Osteosarcoma | 31.5 | - | |

| Evofosfamide (TH-302) | Various | - | 10 | Hypoxia (N2) | |

| Evofosfamide (TH-302) | Various | - | 1000 | Normoxia (21% O2) | |

| Ifosfamide Metabolites | LLCPK1 | Renal Epithelial | - | See reference for details | |

| Chloroacetaldehyde | LLCPK1 | Renal Epithelial | 30 (concentration) | 48hr exposure, % of control MTT activity: 11±0.5% | |

| 4-OH-ifosfamide | LLCPK1 | Renal Epithelial | 75 (concentration) | 48hr exposure, % of control MTT activity: 22.9±1.2% | |

| Acrolein | LLCPK1 | Renal Epithelial | 75 (concentration) | 48hr exposure, % of control MTT activity: 42.0±2.9% | |

| Ifosfamide | LLCPK1 | Renal Epithelial | 75 (concentration) | 48hr exposure, % of control MTT activity: 69.8±2.8% |

Table 1: Cytotoxicity of this compound and Related Compounds

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO2.

-

Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

Comet Assay for DNA Cross-linking

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.

Protocol Outline:

-

Cell Treatment: Treat cells with the DNA cross-linking agent.

-

Irradiation: Irradiate the cells to introduce a known number of random DNA strand breaks. The presence of cross-links will retard the migration of DNA.

-

Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the "comet tail." A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its analogues is centered around the bifunctional alkylating core. Modifications to the structure can influence factors such as drug delivery, activation, and toxicity.

-

Chloroethyl Groups: The presence of two chloroethyl groups is essential for the formation of DNA interstrand cross-links, which are considered the primary cytotoxic lesion.

-

Carrier Moieties: The addition of carrier moieties, such as glucose in glufosfamide, can enhance tumor-specific uptake.

-

Prodrug Strategies: The incorporation of a hypoxia-sensitive trigger, as seen in evofosfamide, allows for targeted drug release in the tumor microenvironment.

Further SAR studies could explore modifications to the chloroethyl groups (e.g., substitution with other halogens) or the development of novel carrier molecules to further improve the therapeutic window of these potent alkylating agents.

Conclusion

This compound and its analogues represent a significant class of DNA alkylating agents with demonstrated anti-cancer activity. Their direct mechanism of action and the potential to overcome resistance make them valuable subjects of ongoing research. The development of targeted delivery and activation strategies, as exemplified by glufosfamide and evofosfamide, highlights the potential for structural modifications to enhance their therapeutic efficacy. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this important class of anti-cancer compounds. Further research into their effects on DNA repair pathways and the development of novel analogues will be crucial for realizing their full clinical potential.

References

Methodological & Application

Palifosfamide in vitro cell viability assay protocol (e.g., MTT, XTT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palifosfamide (or isophosphoramide mustard) is the active metabolite of the alkylating agent ifosfamide.[1][2] As a synthetic mustard compound, it exerts its antineoplastic activity by covalently binding to and cross-linking DNA, which inhibits DNA replication and protein synthesis, ultimately leading to cell death.[3] Unlike its parent drug, ifosfamide, this compound does not require metabolic activation in the liver and does not produce toxic metabolites like acrolein or chloroacetaldehyde, which are associated with bladder and central nervous system toxicities.[2][3]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental in cancer research for determining the dose-dependent effects of cytotoxic agents and calculating key parameters such as the half-maximal inhibitory concentration (IC50).

Mechanism of Action Overview

This compound functions as a DNA alkylating agent. After entering the cell, it forms irreversible cross-links between DNA strands, primarily at GC base pairs. This action creates irreparable 7-atom inter-strand cross-links that physically block the DNA from unwinding, thereby inhibiting DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).

References

Application Notes and Protocols for Palifosfamide Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide (ZIO-201), the active metabolite of ifosfamide, is a bifunctional DNA alkylating agent.[1][2] Unlike its parent compound, this compound does not require metabolic activation and avoids the production of toxic metabolites associated with bladder and central nervous system toxicities.[2] These characteristics make it a compelling agent for preclinical and clinical investigation. These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, based on published preclinical studies, to aid researchers in evaluating its anti-tumor efficacy.

Data Presentation

The following tables summarize quantitative data from a key preclinical study evaluating this compound lysine (B10760008) (ZIO-201) in pediatric sarcoma xenograft models.

Table 1: In Vivo Efficacy of this compound in Pediatric Sarcoma Xenografts

| Xenograft Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Outcome |

| OS31 | Osteosarcoma (Cyclophosphamide-resistant) | SCID | 100 mg/kg/day | Intravenous (IV) | Daily for 3 consecutive days | Significant tumor growth inhibition and increased event-free survival compared to control.[1][3] |

| OS33 | Osteosarcoma (Cyclophosphamide-sensitive) | SCID | 100 mg/kg/day | Intravenous (IV) | Daily for 3 consecutive days | Significant tumor growth inhibition and increased event-free survival compared to control.[1][3] |

| RMS | Rhabdomyosarcoma | SCID | 100 mg/kg/day | Intravenous (IV) | Daily for 3 consecutive days | Significant tumor growth inhibition and increased event-free survival compared to control.[1][3] |

Table 2: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines

| Cell Line | Sarcoma Type | IC50 (µg/mL) |

| Multiple Osteosarcoma, Ewing's Sarcoma, and Rhabdomyosarcoma cell lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 |

| OS222 | Osteosarcoma | 7 |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Sarcoma Xenograft Models

This protocol describes the establishment of osteosarcoma (OS) and rhabdomyosarcoma (RMS) xenografts in immunodeficient mice.

Materials:

-

Osteosarcoma (e.g., OS31, OS33) or Rhabdomyosarcoma (RMS) cell lines

-

Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old, female

-

Complete cell culture medium (specific to the cell line)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix

-

Trypsin-EDTA

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture sarcoma cells in their recommended complete medium until they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash cells with sterile PBS.

-

Harvest cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Determine cell viability and concentration using a hemocytometer or an automated cell counter.

-

-

Cell Implantation:

-

Anesthetize the SCID mouse.

-

Resuspend 1 x 10^6 to 1 x 10^7 viable tumor cells in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.

-

The final injection volume should be approximately 100-200 µL.

-

Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation. Palpable tumors typically develop within 1-3 weeks.

-

Measure tumor volume 2-3 times per week using calipers.

-

Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²)/2 .

-

Initiate treatment when tumors reach a predetermined volume (e.g., 100-200 mm³).

-

Protocol 2: Preparation and Intravenous Administration of this compound

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound lysine (ZIO-201)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) for injection*

-

Sterile 1 mL syringes with 28- to 30-gauge needles

-

Mouse restrainer or appropriate anesthesia

-

Scale for weighing mice

Procedure:

-

This compound Formulation:

-

Note: The specific vehicle used in the key preclinical study by Hingorani et al. (2009) was not specified. This compound is available as a lysine or tris salt, which is expected to be soluble in aqueous solutions. Sterile saline or PBS are standard, well-tolerated vehicles for intravenous injection in mice.

-

On each day of treatment, prepare a fresh solution of this compound in sterile saline or PBS to the desired concentration. The concentration should be calculated based on the average weight of the mice to ensure the injection volume is appropriate (typically 100-200 µL for a mouse).

-

Ensure the solution is completely dissolved and sterile-filtered if necessary.

-

-

Dosing:

-

Intravenous Administration (Tail Vein Injection):

-

Warm the mouse under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Disinfect the tail with an alcohol wipe.

-

Using a 28- to 30-gauge needle, carefully inject the calculated volume of the this compound solution into one of the lateral tail veins.

-

Administer the injection slowly.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Treatment Schedule:

-

Post-Administration Monitoring:

-

Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

-

Continue to measure tumor volume 2-3 times per week throughout the study to assess treatment efficacy.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Testing in Mouse Xenograft Models

Caption: Workflow for efficacy testing.

References

Application Note: Quantification of Palifosfamide in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Palifosfamide (isophosphoramide mustard, IPM), the active metabolite of Ifosfamide, in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound is the active cytotoxic metabolite of the alkylating agent Ifosfamide, a widely used chemotherapeutic drug. The therapeutic efficacy and toxicity of Ifosfamide are directly related to the systemic exposure of this compound. Therefore, a validated bioanalytical method for the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Materials and Methods

Reagents and Materials

-

This compound reference standard

-

Internal Standard (IS), e.g., Cyclophosphamide

-

HPLC-grade acetonitrile, methanol (B129727), and dichloromethane

-

HPLC-grade water

-

Human plasma (blank)

-

C18 HPLC column (e.g., Cogent RP C18™, 5 µm, 4.6 x 250 mm)

Instrumentation

-

HPLC system with a UV detector